6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one
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Overview
Description
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features an amino group at the 6-position, a chlorophenyl group at the 3-position, and a keto group at the 5-position, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorophenyl groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The keto group can react with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted triazines, imines, hydrazones, and various oxidized or reduced derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3,5-triazine: Lacks the chlorophenyl group, making it less versatile in certain applications.
3-(4-Chlorophenyl)-1,2,4-triazine:
6-Amino-3-phenyl-1,2,4-triazin-5(2H)-one: Similar structure but without the chlorine atom, leading to different chemical properties.
Uniqueness
6-Amino-3-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one is unique due to the presence of both the amino and chlorophenyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89730-55-2 |
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Molecular Formula |
C9H7ClN4O |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-amino-3-(4-chlorophenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-5(2-4-6)8-12-9(15)7(11)13-14-8/h1-4H,(H2,11,13)(H,12,14,15) |
InChI Key |
OBWAYTXOWISIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C(=O)N2)N)Cl |
Origin of Product |
United States |
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